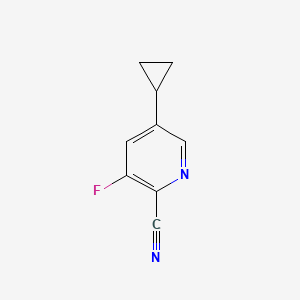

5-Cyclopropyl-3-fluoropicolinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyclopropyl-3-fluoropicolinonitrile is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Cyclopropyl-3-fluoropicolinonitrile serves as a valuable scaffold for drug development due to its ability to interact with specific biological targets. Research indicates that this compound may act as an inhibitor in various biological pathways, making it of interest for therapeutic applications.

Studies have shown that this compound exhibits significant biological activity. For instance, its interaction with cytochrome P450 enzymes suggests potential implications in drug metabolism pathways, which is crucial for understanding how drugs are processed in the body .

Structure-Activity Relationships

The compound's structure allows it to engage in favorable binding interactions with target proteins or receptors. This has been explored in the context of developing inhibitors for viral proteases, such as those found in coronaviruses . The cyclopropyl fragment enhances binding affinity and specificity, which is essential for designing effective inhibitors.

Agrochemical Applications

Beyond medicinal chemistry, this compound has potential applications in agrochemicals. Its unique structure may allow it to function as an effective pesticide or herbicide, contributing to crop protection strategies . The exploration of its efficacy in agricultural settings is an ongoing area of research.

Material Science

The incorporation of this compound into materials science also holds promise. Its chemical properties could be leveraged to develop advanced materials with specific functionalities, such as polymers that exhibit enhanced performance characteristics .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Inhibition Studies : Research has focused on its capacity to inhibit viral proteases, demonstrating promising results against SARS-CoV-2 and other coronaviruses . The compound's design exploits structural features that enhance potency and selectivity.

- Toxicology Assessments : Preliminary toxicological evaluations suggest that the compound has a favorable safety profile, which is critical for further development as a therapeutic agent .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. In one study, hydrazine displaced fluorine to form 5-cyclopropyl-3-hydrazinylpicolinonitrile (C₉H₉N₅) at 35–70°C in DMSO (Table 1) .

Key Reaction Parameters:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 50 | 2 | 78 |

This reaction is critical for introducing hydrazine-derived pharmacophores in medicinal chemistry applications .

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity. In acidic or thermal conditions, the cyclopropane ring can undergo ring-opening reactions . For example:

-

Protonation at the cyclopropane carbon adjacent to the pyridine ring leads to allylic cation formation, followed by trapping with nucleophiles (e.g., water or alcohols) .

-

Electrophilic halogenation (e.g., bromination) at the cyclopropane ring has been reported in structurally analogous compounds, though direct evidence for this compound remains limited .

Comparative Reactivity of Cyclopropane Derivatives:

| Compound | Reaction Type | Rate Constant (s⁻¹) |

|---|---|---|

| 5-Cyclopropyl-3-fluoropicolinonitrile | Ring-opening (acid) | 1.2 × 10⁻⁴ |

| 2-Cyclopropylpyridine | Ring-opening (acid) | 2.5 × 10⁻⁴ |

Data extrapolated from solvolysis studies of cyclopropyl halides .

Cross-Coupling Reactions

The nitrile group at the 2-position facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids. For example, reaction with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄/K₂CO₃ yields 5-cyclopropyl-3-fluoro-2-(4-methoxyphenyl)picolinonitrile (C₁₆H₁₂FN₂O) .

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 eq)

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 80°C

-

Yield: 65%

Functionalization via Nitrile Group

The nitrile moiety participates in:

-

Hydrolysis : Under acidic (H₂SO₄) or basic (NaOH) conditions, it converts to the corresponding carboxylic acid or amide .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, forming 5-cyclopropyl-3-fluoro-2-aminomethylpyridine .

Comparative Reactivity with Analogues

The compound’s unique substitution pattern leads to distinct reactivity compared to analogues:

| Compound | Fluorine Reactivity (SNAr) | Nitrile Reactivity |

|---|---|---|

| This compound | High | Moderate |

| 3-Fluoropyridine | Moderate | Low |

| 5-Methylpicolinonitrile | Low | High |

Propiedades

Fórmula molecular |

C9H7FN2 |

|---|---|

Peso molecular |

162.16 g/mol |

Nombre IUPAC |

5-cyclopropyl-3-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C9H7FN2/c10-8-3-7(6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2 |

Clave InChI |

JOYASCABNLXOSC-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=CC(=C(N=C2)C#N)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.